7-(trifluoromethyl)spiro[3.5]nonan-1-one
Description
7-(Trifluoromethyl)spiro[3.5]nonan-1-one is a bicyclic organic compound featuring a spiro[3.5]nonane core with a trifluoromethyl (-CF₃) substituent at the 7-position and a ketone group at the 1-position. The spiro architecture confers unique stereoelectronic properties, while the -CF₃ group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and materials science research.
Properties
CAS No. |
2648941-67-5 |
|---|---|
Molecular Formula |
C10H13F3O |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
7-(trifluoromethyl)spiro[3.5]nonan-3-one |
InChI |
InChI=1S/C10H13F3O/c11-10(12,13)7-1-4-9(5-2-7)6-3-8(9)14/h7H,1-6H2 |
InChI Key |
ALLYXCGEBVWLHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C(F)(F)F)CCC2=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(trifluoromethyl)spiro[3.5]nonan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a suitable cyclizing agent under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(trifluoromethyl)spiro[3.5]nonan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonate; nucleophilic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
7-(trifluoromethyl)spiro[3.5]nonan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(trifluoromethyl)spiro[3.5]nonan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate enzyme activity or interact with cellular receptors.
Comparison with Similar Compounds
Comparison with Similar Spiro[3.5]nonan-1-one Derivatives
The following table summarizes key structural and functional differences between 7-(trifluoromethyl)spiro[3.5]nonan-1-one and related compounds:
Structural and Electronic Comparisons
- Spiro[3.5]nonan-1-one (Base Structure): Serves as a foundational scaffold. The absence of substituents limits its reactivity but provides a template for functionalization .
- 7-(Trifluoromethyl) Modification : The -CF₃ group is strongly electron-withdrawing, reducing basicity and increasing resistance to oxidative degradation. This enhances suitability for drug candidates requiring metabolic stability .
- Heteroatom Incorporation: 7-Azaspiro[3.5]nonan-2-one: Nitrogen introduces polarity, improving aqueous solubility. Applications include kinase inhibitor synthesis . 2,7-Diazaspiro[3.5]nonan-1-one: Dual nitrogen atoms enable chelation of metal ions, useful in catalysis or imaging agents .
- Phenyl and Oxa Modifications: The phenyl group in 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one adds steric bulk and π-π interaction capabilities, beneficial in material science (e.g., polymer additives) .
Physicochemical Properties
- Lipophilicity: The -CF₃ group increases logP (estimated ~2.5) compared to the base spiro[3.5]nonan-1-one (logP ~1.8) . Azaspiro derivatives (e.g., 7-Azaspiro) exhibit lower logP (~1.2) due to nitrogen’s polarity .
- Thermal Stability :
- Trifluoromethyl and phenyl substituents improve thermal resilience, as seen in patented spiro compounds used in high-temperature material applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
